

In-Depth Technical Guide to MB 488 NHS Ester and Spectrally Similar Dyes

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Compound of Interest

Compound Name: MB 488 NHS ester

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical properties, experimental protocols, and common applications of **MB 488 NHS ester**, a green-fluorescent, amine-reactive dye. For comparative purposes, this guide also includes data and protocols for spectrally similar and widely used dyes, Alexa Fluor™ 488 and DyLight™ 488.

Core Concepts of Amine-Reactive Dyes

N-hydroxysuccinimidyl (NHS) esters are the most common amine-reactive moieties used to create fluorescent bioconjugates.[1][2] These esters react efficiently with primary amines (-NH₂), such as the side chain of lysine residues or the N-terminus of proteins, to form stable, covalent amide bonds.[1][2] This reaction is highly pH-dependent, with an optimal pH range of 7-9.[1][2] Dyes like MB 488 are valuable tools for fluorescently labeling antibodies, proteins, and amine-modified oligonucleotides for a variety of downstream applications.[1][2]

Physicochemical and Spectroscopic Properties

MB 488 is a hydrophilic, water-soluble green emitting dye with strong absorption, high fluorescence quantum yield, and high photostability.[1][2] It is structurally related to Alexa Fluor® 488 and is suitable for a range of applications including flow cytometry, fluorescence in-situ hybridization (FISH), and high-resolution microscopy.[1][2] The key quantitative properties of MB 488 and its spectral counterparts are summarized below.

Data Presentation: Quantitative Dye Properties

Property	MB 488	Alexa Fluor™ 488	DyLight™ 488
Excitation Maximum (Ex)	501 nm[2]	~496 nm[3]	493 nm[4]
Emission Maximum (Em)	524 nm[2]	~519 nm[3]	518 nm[4]
Molar Extinction Coefficient (ε)	86,000 cm ⁻¹ M ⁻¹ [2]	~71,000 cm ⁻¹ M ⁻¹ [3]	70,000 cm ⁻¹ M ⁻¹ [4]
Fluorescence Quantum Yield (Φ)	High (specific value not published)[1][2][5]	~0.92[3][6][7][8]	High (specific value not consistently reported)[9]
Reactive Group	NHS Ester[1][2]	NHS Ester	NHS Ester
Reactivity	Primary Amines[1][2]	Primary Amines	Primary Amines

Experimental Protocols

General Protocol for Antibody Labeling with NHS Ester Dyes

This protocol provides a general guideline for conjugating an NHS ester dye to an antibody. The procedure can be adapted for other proteins, though optimization of the dye-to-protein molar ratio is often necessary.

Materials:

- Purified antibody (or other protein) in an amine-free buffer (e.g., PBS).
- **MB 488 NHS ester** (or Alexa Fluor™ 488 / DyLight™ 488 NHS ester).
- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- 1 M Sodium bicarbonate buffer, pH 8.3.
- Purification column (e.g., Sephadex G-25) or dialysis equipment.

Procedure:

- Prepare the Antibody:
 - Ensure the antibody is at a concentration of at least 2 mg/mL in an amine-free buffer. Buffers containing Tris or glycine will interfere with the labeling reaction.
 - Add 1/10th the volume of 1 M sodium bicarbonate to the antibody solution to raise the pH to ~8.3.
- Prepare the Dye Stock Solution:
 - Allow the vial of NHS ester to warm to room temperature before opening to prevent moisture condensation.
 - Dissolve the dye in DMF or DMSO to a concentration of 10 mg/mL. This solution should be prepared fresh as NHS esters are moisture-sensitive.
- Conjugation Reaction:
 - Calculate the required volume of the dye stock solution to achieve the desired molar ratio of dye to protein. A molar ratio of 10:1 is a common starting point.
 - Slowly add the dye solution to the antibody solution while gently stirring or vortexing.
 - Incubate the reaction for 1 hour at room temperature, protected from light.
- Purification of the Labeled Antibody:
 - Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) or by dialysis against PBS.
 - The first colored fraction to elute from the column will be the labeled antibody.
- Storage:
 - Store the labeled antibody at 4°C, protected from light. For long-term storage, it can be aliquoted and stored at -20°C.

Protocol for Immunofluorescence Staining of Cells

This protocol outlines a general workflow for using a fluorescently labeled antibody to stain cell surface proteins for fluorescence microscopy.

Materials:

- Cells grown on coverslips.
- Phosphate-buffered saline (PBS).
- Fixation buffer (e.g., 4% paraformaldehyde in PBS).
- Blocking buffer (e.g., PBS with 1% BSA).
- MB 488 (or other 488 nm dye) conjugated primary antibody.
- Antifade mounting medium.

Procedure:

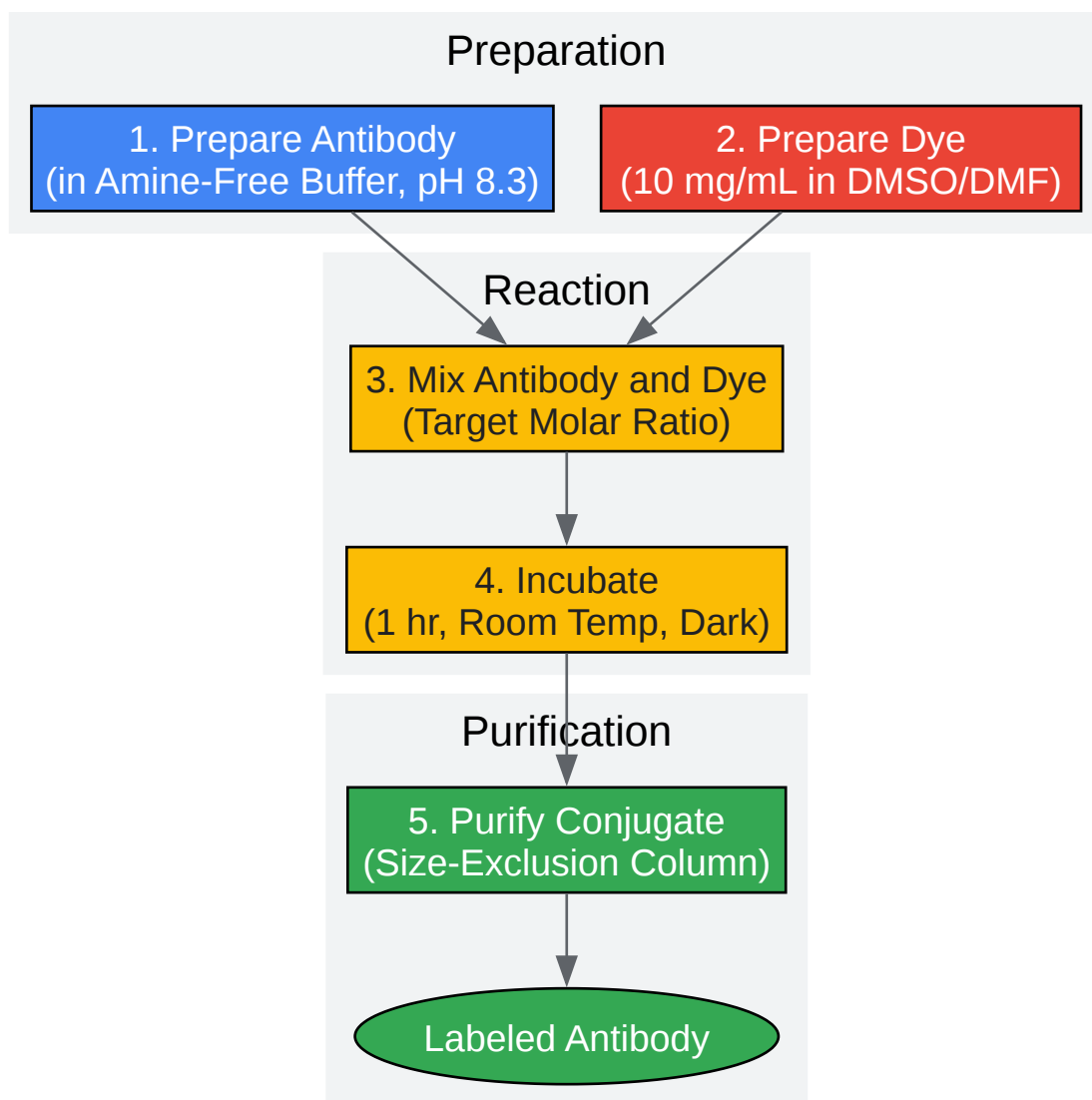
- Cell Fixation:
 - Wash the cells on coverslips twice with PBS.
 - Fix the cells with fixation buffer for 15-20 minutes at room temperature.
 - Wash the cells three times with PBS for 5 minutes each.
- Blocking:
 - Incubate the cells with blocking buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.
- Antibody Staining:
 - Dilute the fluorescently labeled primary antibody to its optimal concentration in blocking buffer.

- Incubate the cells with the diluted antibody for 1 hour at room temperature in a humidified chamber, protected from light.
- Wash the cells three times with PBS for 5 minutes each, protected from light.
- Mounting:
 - Mount the coverslips onto microscope slides using an antifade mounting medium.
 - Seal the edges of the coverslip with nail polish.
 - Store the slides at 4°C, protected from light, until imaging.

Mandatory Visualizations

Antibody Labeling and Purification Workflow

Antibody Labeling Workflow

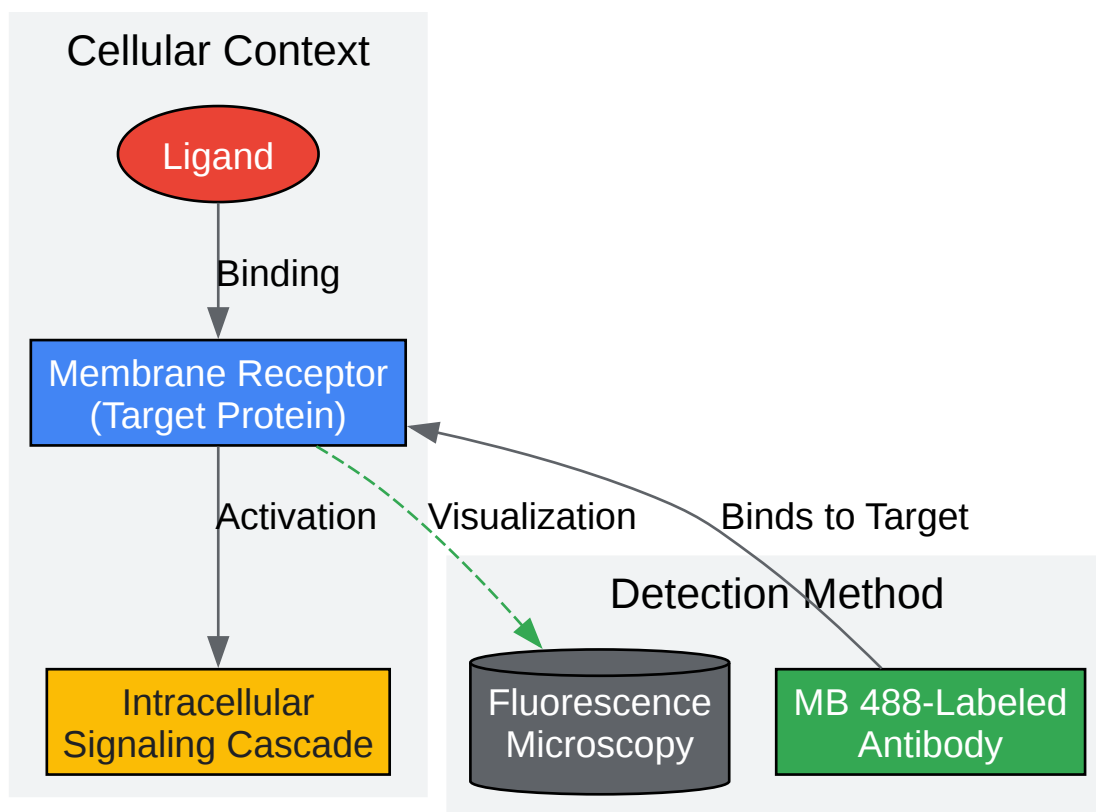


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Caption: Workflow for labeling an antibody with an amine-reactive fluorescent dye.

Conceptual Use in a Signaling Pathway Study

Visualizing a Signaling Pathway Component



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